Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate is a chemical compound with a complex structure that includes tert-butyl, amino, bromo, and difluorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluorobenzoate derivative, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the protection of the carboxyl group with a tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Conversion to nitro or hydroxylamine derivatives.
Reduction: Formation of primary amines or alcohols.
Hydrolysis: Production of the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate involves its interaction with specific molecular targets. The amino and bromo groups can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The difluorobenzoate moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-amino-3-chloro-2,4-difluorobenzoate
- Tert-butyl 6-amino-3-iodo-2,4-difluorobenzoate
- Tert-butyl 6-amino-3-bromo-2,4-dichlorobenzoate
Uniqueness
Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets. The combination of these functional groups provides a distinct profile that can be advantageous in various applications.
Properties
IUPAC Name |
tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)7-6(15)4-5(13)8(12)9(7)14/h4H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYFKOLDHGJORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1N)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.